5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Overview
Description
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride is a heterocyclic compound that features a unique triazole ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Mechanism of Action
Target of Action
Triazoles are a class of compounds that have been found to exhibit a broad range of biological activities. They can interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
The mode of action of triazoles generally involves the formation of non-covalent bonds with enzymes and receptors, which can lead to a variety of biological activities
Biochemical Pathways
Triazoles can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For triazoles, this can include a wide range of effects due to their broad-spectrum biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The triazole ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride: Another triazole derivative with similar reactivity.
Imidazoles: These compounds share a similar heterocyclic structure and are used in a variety of applications.
Uniqueness
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride is unique due to its specific triazole ring structure and the presence of a chloromethyl group, which provides distinct reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-3-5-1-2-6-8-4-9-10(5)6;/h4-5H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSUDOBSDXUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2C1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059937-81-2 | |
Record name | 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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